molecular formula C8H8ClFO B8768677 1-(Chloromethyl)-3-fluoro-2-methoxybenzene

1-(Chloromethyl)-3-fluoro-2-methoxybenzene

Cat. No. B8768677
M. Wt: 174.60 g/mol
InChI Key: PLTQMIYVUSUELE-UHFFFAOYSA-N
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Patent
US06376672B1

Procedure details

In an analogous manner to that described in (γ) (3-fluoro-2-methoxy-phenyl)-methanol was treated with mesylchloride to obtain 1-chloromethyl-3-fluoro-2-methoxy-benzene as a colorless liquid; MS: 174 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([Cl:5])(C)(=O)=O.[F:6][C:7]1[C:8]([O:15][CH3:16])=[C:9]([CH2:13]O)[CH:10]=[CH:11][CH:12]=1>>[Cl:5][CH2:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([F:6])[C:8]=1[O:15][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)CO)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C(=CC=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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